Methyl 2-chloroisonicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOUHTMLFUAAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371644 | |
| Record name | Methyl 2-chloroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58481-11-1 | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58481-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloropyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance in Chemical Synthesis Research
Methyl 2-chloroisonicotinate is a pivotal intermediate in the synthesis of a wide array of more complex molecules. chemimpex.com Its importance stems from the reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring, which is susceptible to nucleophilic substitution. This allows for the introduction of diverse functional groups, paving the way for the construction of a vast library of substituted pyridine derivatives.
The compound's utility is demonstrated in its application in the preparation of various biologically active molecules. For instance, it serves as a key starting material in the development of pharmaceuticals, including agents with potential anti-tuberculosis activity. chemimpex.comchemimpex.com The ability to modify the core structure of this compound allows researchers to fine-tune the properties of the final compounds, aiming for enhanced efficacy and selectivity. chemimpex.comchemimpex.com
Role As a Versatile Building Block in Organic Chemistry
The designation of methyl 2-chloroisonicotinate as a versatile building block is well-earned. cymitquimica.com Its structure incorporates several reactive sites that can be selectively targeted in chemical reactions. The ester group can undergo hydrolysis or amidation, while the chlorine atom can be displaced by a variety of nucleophiles. Furthermore, the pyridine (B92270) ring itself can participate in various transformations, including cross-coupling reactions.
This versatility has been exploited in the synthesis of a range of compounds, from pharmaceuticals and agrochemicals to advanced materials. chemimpex.comchemimpex.com In medicinal chemistry, for example, derivatives of this compound have been investigated for their potential as kinase inhibitors and muscarinic M1 receptor positive allosteric modulators. lookchem.com In the agrochemical sector, it is used in the creation of herbicides and fungicides. chemimpex.comchemimpex.com
Overview of Research Trajectories and Applications
Esterification Reactions for this compound Synthesis
The primary route to this compound involves the esterification of its corresponding carboxylic acid, 2-chloroisonicotinic acid.
Acid-catalyzed esterification, often referred to as Fischer esterification, is a fundamental method for synthesizing this compound from 2-chloroisonicotinic acid and methanol. nih.gov This reversible reaction requires an acid catalyst to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. nih.govresearchgate.net To drive the reaction equilibrium towards the product side and maximize the yield of the ester, strategies such as using an excess of the alcohol or removing water as it forms are often employed. nih.gov
A common and effective approach involves the use of thionyl chloride (SOCl₂) in conjunction with the alcohol. brocku.ca In this procedure, thionyl chloride reacts with the alcohol (e.g., methanol) to form an intermediate that facilitates the esterification of the carboxylic acid. brocku.ca This method is advantageous as it provides a short process route to the desired ester. brocku.ca The reaction of 2-chloroisonicotinic acid with a small molecule alcohol, such as methanol, in the presence of thionyl chloride yields the corresponding 2-chloroisonicotinate ester. brocku.ca
| Reactants | Reagent/Catalyst | Product | Key Features |
|---|---|---|---|
| 2-Chloroisonicotinic Acid, Small molecule alcohol (e.g., Methanol) | Thionyl chloride | This compound | Short process route, avoids large amounts of waste. |
Functionalization and Derivatization Strategies
This compound serves as a versatile building block for the synthesis of more complex molecules through the functionalization of its pyridine ring and the substitution of its chloro group.
The pyridine ring of this compound and its precursors can be further halogenated to introduce fluorine or bromine atoms, creating new derivatives with altered chemical properties.
Fluorination: A fluorine atom can be introduced onto the pyridine ring of this compound using specific fluorinating agents. One reported procedure involves the treatment of this compound with silver(II) fluoride (B91410) (AgF₂) to generate the corresponding fluorinated pyridine derivative. rsc.org
| Substrate | Reagent | Product Feature |
|---|---|---|
| This compound | Silver(II) fluoride | Introduction of a fluorine atom onto the pyridine ring. |
Bromination: The synthesis of brominated derivatives can be achieved through the bromination of related precursors. For instance, the bromination of methyl 2-aminoisonicotinate has been documented, suggesting that electrophilic bromination is a viable strategy for introducing a bromine atom onto the isonicotinate (B8489971) scaffold. google.com Similarly, methyl 3-amino-2-chloroisonicotinate can undergo bromination as part of a multi-step synthesis. nih.gov While direct bromination of this compound itself is less commonly detailed, these examples on closely related structures indicate the potential for such transformations.
The chlorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution, allowing for its replacement with other functional groups. A key derivatization is thiolation, where the chloro group is substituted by a thiol group. This transformation can be efficiently achieved by heating a suspension of this compound with sodium hydrosulfide (B80085) (NaSH) in ethanol (B145695) within a sealed tube. This method has been reported to produce the corresponding thiol derivative in near-quantitative yield. researchgate.net
| Substrate | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| This compound | NaSH | EtOH | 150 °C, sealed tube, 12 h | Methyl 2-mercaptoisonicotinate | 99% |
The thiol derivative obtained from this compound is a crucial intermediate for the synthesis of sulfonamides. The synthetic route involves a two-step process starting from the thiol. First, the thiol is oxidized to form a reactive chlorosulfonyl intermediate. This is accomplished using an oxidizing agent like sodium hypochlorite (B82951) (NaClO) in the presence of concentrated hydrochloric acid at low temperatures. Subsequently, this chlorosulfonyl derivative is coupled with various anilines in the presence of pyridine to yield the final 2-sulfonamide isonicotinamide (B137802) derivatives. researchgate.net
| Step | Starting Material | Reagents | Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 (Thiolation) | This compound | NaSH, EtOH | 150 °C, sealed tube | Methyl 2-mercaptoisonicotinate |
| 2 (Oxidation) | Methyl 2-mercaptoisonicotinate | NaClO, conc. HCl | 0 °C, 2 h | Chlorosulfonyl derivative (168) |
| 3 (Coupling) | Chlorosulfonyl derivative (168) | Suitable anilines, pyridine, EtOAc | 6 h | 2-Sulfonamide isonicotinamide derivatives |
Modern synthetic methods allow for the direct C-H borylation of this compound, providing a powerful tool for further functionalization. This reaction typically utilizes an iridium catalyst to selectively activate a C-H bond and install a boronate ester group, which can then participate in a wide range of cross-coupling reactions (e.g., Suzuki-Miyaura coupling). For this compound, the borylation occurs with high regioselectivity at the 6-position of the pyridine ring. nih.govuoanbar.edu.iq The reaction is generally carried out at room temperature using an iridium-based catalyst system, such as [Ir(OMe)(cod)]₂ with a bipyridine ligand (e.g., dtbpy), and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). google.comnih.gov
| Catalyst System | Boron Source | Solvent | Temperature | Time | Outcome | Reference |
|---|---|---|---|---|---|---|
| [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%) | B₂pin₂ (1 eq) | MTBE | Room Temp. | 24 h | Formation of methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate. | nih.gov |
| [Ir(µ-OMe)COD]₂, dtbpy | B₂pin₂ | Not specified | Room Temp. | Not specified | Formation of a single 6-borylated product. | uoanbar.edu.iq |
| [Ir(OMe)cod]₂ | B₂pin₂ | Not specified | Not specified | Not specified | Yields 6-borylated product; reaction conditions were optimized. | google.com |
Palladium-Catalyzed Homo-Coupling Reactions
The palladium-catalyzed homo-coupling of halo-heterocycles, often referred to as an Ullmann-type reaction, is a powerful method for the synthesis of symmetrical bi-heteroaryls. In the context of this compound, this reaction provides a direct route to its corresponding dimer, dimethyl 2,2'-bipyridine-4,4'-dicarboxylate, a valuable ligand and intermediate.
The general transformation involves the coupling of two molecules of a halo-pyridine in the presence of a palladium catalyst and a reducing agent or under specific conditions that promote the reductive elimination of the desired biaryl product. While nickel-catalyzed systems are frequently employed for the homo-coupling of 2-halopyridines due to their high efficiency, palladium catalysts also offer effective routes. lboro.ac.uk
A general procedure for the palladium-catalyzed homo-coupling of 2-chloropyridine (B119429) derivatives involves heating the substrate with a palladium catalyst, such as palladium on carbon (Pd/C) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a base and sometimes a ligand. researchgate.netmdpi.com For instance, Pd/C has been used with a green base like calcium hydroxide (B78521) in a glycerol-based deep eutectic solvent at elevated temperatures (80-100 °C) to couple various (hetero)aryl chlorides. researchgate.net Another approach utilizes Pd(OAc)₂ with a reductant to facilitate the formation of the Pd(0) active species, which then undergoes oxidative addition with the aryl chloride. researchgate.net
For this compound, the reaction would proceed as follows:
Reaction Scheme:
The resulting product, dimethyl 2,2'-bipyridine-4,4'-dicarboxylate, is a key precursor for 4,4'-dicarboxy-2,2'-bipyridine, a widely used ligand in coordination chemistry and materials science. scielo.brgoogle.com The reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, are critical for achieving high yields and minimizing side reactions.
Table 1: Examples of Palladium-Catalyzed Homo-Coupling Conditions for (Hetero)aryl Chlorides
| Catalyst | Ligand | Base/Reductant | Solvent | Temperature (°C) | Substrate Scope | Reference |
| Pd/C (10 mol%) | None | Ca(OH)₂ | Glycerol-based DES | 80 | (Hetero)aryl chlorides | researchgate.net |
| Pd(OAc)₂ | As(o-tolyl)₃ | Hydroquinone | Basic conditions | N/A | Aryl halides | researchgate.net |
| Pd(OAc)₂ | Piperazine | N/A | DMF | 140 | Bromopyridines | mdpi.com |
| Pd(dba)₂ | P(t-Bu)₂(o-biphenyl) | (i-Pr)₂NEt | N/A | N/A | 2-Iodopyridine | mdpi.com |
This table presents general conditions and may require optimization for the specific substrate, this compound.
Scalable Synthesis and Process Optimization in Research
The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, scalable, and economically viable processes. For this compound and its derivatives, key considerations include avoiding chromatographic purification and ensuring the process is safe and efficient on a multikilogram scale.
Development of Chromatography-Free Methodologies
Chromatographic purification is often a bottleneck in large-scale synthesis due to its high cost, solvent consumption, and time requirements. Therefore, developing processes where the desired product can be isolated by crystallization, extraction, or distillation is highly desirable.
A notable example is the development of a practical and chromatography-free multikilogram synthesis of the fibrinolysis inhibitor AZD6564, which starts from this compound. researchgate.netresearchgate.net In this multi-step synthesis, intermediates and the final product were isolated and purified using non-chromatographic techniques. researchgate.netresearchgate.net For instance, after a Negishi coupling step involving a derivative of this compound, the workup likely involved extraction and crystallization to isolate the product in high purity, bypassing the need for silica (B1680970) gel chromatography. researchgate.netresearchgate.net
Strategies for developing chromatography-free processes often involve:
Crystallization: Carefully selecting solvents to induce crystallization of the product, leaving impurities in the mother liquor.
Extraction: Utilizing liquid-liquid extraction with appropriate pH adjustments to separate the product from reactants and byproducts based on their differing solubilities and acid-base properties.
Distillation: Purifying liquid products or intermediates under reduced pressure, which is effective for thermally stable compounds.
In the synthesis of various pyridine derivatives, simple filtration or extraction/washing protocols have been successfully employed to purify products on a large scale, demonstrating the feasibility of avoiding chromatography. nih.govresearchgate.net
Multikilogram Scale Synthesis Considerations
Scaling up a synthesis from grams to multiple kilograms introduces challenges related to reaction control, heat transfer, mass transfer, and safety. Process optimization is critical to address these issues.
In the synthesis of the AZD6564 intermediate derived from this compound, the process was successfully scaled to produce multiple kilograms of the active pharmaceutical ingredient. researchgate.netresearchgate.net This indicates that the key transformations, including the initial steps involving this compound, were optimized for large-scale production.
Key considerations for multikilogram scale synthesis include:
Reagent Selection: Choosing cost-effective, readily available, and safer reagents.
Process Safety: Conducting a thorough safety assessment to identify and mitigate potential hazards, such as exothermic reactions or the handling of toxic materials.
Reaction Parameters: Optimizing parameters like temperature, pressure, and addition rates to ensure consistent product quality and yield on a large scale.
Equipment: Using appropriate reactors and equipment that allow for efficient mixing and heat management.
Process Mass Intensity (PMI): Aiming to reduce the PMI, which is the ratio of the total mass of materials used to the mass of the final product, to develop a more sustainable and "greener" process. lboro.ac.uk
The successful manufacture of drug candidates on a multikilogram scale often relies on convergent syntheses where complex molecules are assembled from smaller, pre-synthesized fragments, a strategy that can be applied to derivatives of this compound. researchgate.net
Influence of the Chloro Substituent on Reactivity
The chlorine atom at the 2-position of the pyridine ring is a critical determinant of the compound's reactivity. chemimpex.comchemimpex.com As an electron-withdrawing group, the chloro substituent significantly modulates the electronic properties of the pyridine ring, enhancing its electrophilicity. cymitquimica.com This activation makes the compound a versatile building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.com
Exploration of Reactive Sites and Chemical Transformations
The unique electronic and steric profile of this compound opens it up to several chemical transformations at specific reactive sites.
One of the most significant reactions is the iridium-catalyzed C-H borylation. Research has shown that this compound can be effectively borylated at the 6-position, a transformation that is typically difficult for 2-substituted pyridines. core.ac.uk The formation of a single 6-borylated product, which can be observed via ¹H NMR spectroscopy, proceeds cleanly under specific catalytic conditions. core.ac.uk This borylated intermediate is highly valuable as it can subsequently participate in cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds. dur.ac.uk
| Reaction Parameter | Condition | Outcome |
| Catalyst | [Ir(OMe)cod]₂ / dtbpy | Effective for borylation |
| Boron Source | B₂pin₂ | Pinacolborane ester formation |
| Reactive Site | C-H bond at 6-position | Regioselective borylation |
| Subsequent Reaction | Suzuki-Miyaura cross-coupling | C-C bond formation |
| Data derived from studies on the borylation of pyridine derivatives. core.ac.ukdur.ac.uk |
Another key reactive site is the carbon atom at the 2-position, which is bonded to the chlorine atom. This site is susceptible to nucleophilic substitution reactions, where the chlorine atom acts as a leaving group and is replaced by a variety of nucleophiles. cymitquimica.com This pathway is fundamental to its role as an intermediate in the synthesis of pharmaceuticals and other functional organic molecules. chemimpex.comcymitquimica.com
Intermolecular Interactions in Supramolecular Chemistry
Supramolecular chemistry investigates the assembly of molecules into larger, organized structures through non-covalent interactions. wikipedia.orgnih.gov These interactions, which include hydrogen bonding, metal coordination, π-π stacking, and van der Waals forces, are central to processes like molecular recognition and self-assembly. wikipedia.orgnih.gov
Isonicotinate derivatives are known to participate in the construction of supramolecular architectures. nih.govumich.edu They can function as ambidentate linkers, using their nitrogen and oxygen atoms to coordinate with metal centers, leading to the self-assembly of complex structures like molecular triangles and other metallacycles. nih.gov The metal-ligand bonds in these assemblies are often labile, which imparts flexibility to the supramolecular arrays, making them candidates for applications in molecular sensing and catalysis. nih.gov
This compound possesses several features that allow it to engage in such intermolecular interactions. The pyridine nitrogen and the oxygen atoms of the ester group can act as hydrogen bond acceptors. Furthermore, these same sites can serve as coordination points for metal ions, enabling the molecule to act as a ligand in the formation of metallosupramolecular structures. The aromatic ring itself can participate in π-π stacking interactions, further stabilizing any resulting supramolecular assembly. wikipedia.org These non-covalent bonding capabilities make this compound a potentially valuable component for designing and constructing functional supramolecular systems. wikipedia.orgnih.gov
Applications of Methyl 2 Chloroisonicotinate in Advanced Chemical Research
Medicinal Chemistry and Drug Discovery Research
The utility of Methyl 2-chloroisonicotinate as a scaffold in medicinal chemistry is extensive, enabling the synthesis of compounds with a broad spectrum of therapeutic potential.
Development of Anti-Tuberculosis Agents
A significant area of research involving this compound is the development of new agents to combat tuberculosis (TB), a persistent global health threat. The compound serves as a crucial starting material for the synthesis of novel molecules aimed at inhibiting the growth of Mycobacterium tuberculosis.
Recent studies have focused on the synthesis of chloropicolinate amides and urea (B33335) derivatives from a related compound, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate. These synthesized compounds have demonstrated promising in vitro antimycobacterial activity. Several of these derivatives exhibited significant minimum inhibitory concentration (MIC) values with low cytotoxicity, marking them as potential candidates for further preclinical development. The research underscores the importance of the chloropicolinate scaffold, accessible from precursors like this compound, in the design of new anti-TB drugs.
| Compound Type | Research Focus | Key Findings |
| Chloropicolinate Amides and Ureas | Inhibition of Mycobacterium tuberculosis | Several derivatives showed good MIC values and low cytotoxicity. |
Synthesis of Novel Therapeutic Compounds
Beyond its application in anti-tuberculosis research, this compound is a key intermediate in the synthesis of a variety of other novel therapeutic compounds. Its reactivity allows for the introduction of diverse functional groups, leading to the creation of molecules with the potential to treat a range of diseases. It has been identified as a valuable intermediate for the development of kinase inhibitors and drugs targeting the central nervous system (CNS).
Exploration of Pharmacological Properties (e.g., Anti-inflammatory, Anti-cancer Potential)
Research into the derivatives of isonicotinic acid, a class of compounds to which this compound belongs, has revealed potential anti-inflammatory and anti-cancer properties. While direct studies on the pharmacological properties of this compound derivatives are emerging, the broader class of nicotinic acid and isonicotinic acid derivatives has shown promise in these areas.
For instance, isonicotinic acid-derived 1,3,4-oxadiazoles have exhibited notable anti-inflammatory activity. Molecular docking studies suggest that these compounds may exert their effects through the inhibition of the COX-2 enzyme. Similarly, various quinoline-based compounds, which can be synthesized from precursors like this compound, have been investigated for their anti-cancer activities. The structural similarities and synthetic accessibility suggest that this compound is a promising starting point for the development of new anti-inflammatory and anti-cancer agents.
Role in Enzyme Inhibitor Synthesis (e.g., SIRT2 Inhibitors, Fibrinolysis Inhibitors)
This compound has been instrumental in the synthesis of specific enzyme inhibitors, demonstrating its utility in creating targeted therapeutics.
A notable example is its use in the synthesis of the fibrinolysis inhibitor, AZD6564. A practical and scalable synthesis of this potent antifibrinolytic agent was developed starting from this compound. This highlights the compound's importance in creating molecules that can modulate enzymatic pathways involved in blood clotting and bleeding disorders.
While direct synthesis of SIRT2 inhibitors from this compound is not yet widely reported in mainstream literature, the chemical handles present on the molecule make it a plausible and attractive starting material for the synthesis of various heterocyclic compounds, a common feature in many enzyme inhibitors, including those targeting sirtuins. The development of selective SIRT2 inhibitors is an active area of research for neurodegenerative diseases and cancer, and versatile building blocks like this compound are valuable tools for synthetic chemists in this field.
Radioligand Synthesis for Receptor Imaging Research
In the field of neuroscience and receptor imaging, this compound has played a role in the development of specialized molecules for positron emission tomography (PET). Specifically, a derivative, methyl 2-chloro-5-iodonicotinate, was a key starting material in the synthesis of the PET radioligand [¹¹C]MK-1064. This radioligand is used for imaging the orexin-2 receptor in the brain, which is implicated in the regulation of sleep, wakefulness, and appetite. The successful synthesis of [¹¹C]MK-1064 showcases the utility of this compound derivatives in creating sophisticated tools for biomedical research.
| Radioligand | Receptor Target | Application |
| [¹¹C]MK-1064 | Orexin-2 Receptor | PET Imaging of the brain |
Agrochemical Research and Development
The versatility of this compound extends into the realm of agrochemical research, where it serves as a precursor for the synthesis of modern pesticides and herbicides. The related compound, 2-chloronicotinic acid, is a known intermediate in the production of several important agrochemicals.
For example, it is a building block for certain neonicotinoid insecticides, a class of systemic insecticides effective against a wide range of sucking insects. Furthermore, it is used in the synthesis of herbicides such as nicosulfuron (B1678754) and diflufenican, which are used to control weeds in various crops. The ability to introduce different functional groups onto the pyridine (B92270) ring of this compound allows for the fine-tuning of the biological activity and selectivity of the resulting agrochemicals, contributing to the development of more effective and environmentally conscious crop protection solutions.
| Agrochemical Class | Specific Examples | Application |
| Neonicotinoid Insecticides | Various | Control of sucking insects |
| Herbicides | Nicosulfuron, Diflufenican | Weed control in crops |
Contribution to Herbicide and Fungicide Development
The pyridine scaffold is a core component in a multitude of modern agrochemicals due to its biological activity. nih.govresearchgate.net this compound serves as a valuable intermediate in the synthesis of these complex active ingredients. chemimpex.com The reactivity of the chlorine atom at the 2-position allows for its substitution, enabling chemists to introduce various functional groups and build more elaborate molecular architectures. This process of derivatization is fundamental to creating novel compounds with potent herbicidal and fungicidal properties. chemimpex.com
The development of new crop protection agents often relies on the modification of existing chemical scaffolds to enhance efficacy, selectivity, and environmental profile. As a readily available pyridine-based building block, this compound provides a foundational structure upon which these molecular modifications can be made, contributing significantly to the pipeline of new potential herbicides and fungicides. chemimpex.com
| Feature | Significance in Synthesis |
|---|---|
| Pyridine Ring | A common scaffold in biologically active agrochemicals. nih.govresearchgate.net |
| Reactive Chlorine Atom | Allows for nucleophilic substitution to build more complex molecules. chemimpex.com |
| Methyl Ester Group | Can be hydrolyzed or modified to further tune the molecule's properties. |
Innovation in Crop Protection Solutions
The ability to undergo various chemical transformations makes this compound a preferred choice for chemists seeking to innovate in crop protection solutions. chemimpex.com Its utility lies in its role as a starting material for creating libraries of related compounds that can be screened for biological activity. This approach is central to the discovery of new active ingredients that can overcome challenges such as pest resistance and meet stricter regulatory standards. The incorporation of the this compound moiety into larger molecules can influence their mode of action, uptake by plants, and metabolic stability, all of which are critical factors for effective crop protection. chemimpex.com
Materials Science Research
In the field of materials science, this compound is utilized in the creation of advanced materials, including specialized polymers and coatings. chemimpex.com Its chemical properties can be leveraged to synthesize functional polymers where the pyridine unit is incorporated into the polymer backbone or as a pendant group. Such materials can exhibit enhanced durability, thermal stability, and specific surface properties. While detailed research findings on specific polymers derived from this compound are not widely published, its classification as a material science building block points to its role in developing new materials with unique characteristics. chemimpex.combldpharm.com
Pyridine derivatives are fundamental ligands in the synthesis of organometallic complexes for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). nih.govrsc.org The pyridine nitrogen provides a strong coordination site for metal ions like iridium and ruthenium, which are often at the core of emissive materials in OLEDs. rsc.org The electronic properties of these complexes can be finely tuned by modifying the substituents on the pyridine ring.
This compound is categorized as a building block for OLED materials, indicating its use as a precursor for synthesizing ligands for these applications. bldpharm.comambeed.com By reacting or replacing the chlorine and ester groups, researchers can attach the pyridine core to other aromatic systems, creating the complex conjugated ligands required for efficient light emission or charge transfer. rsc.org Similarly, in DSSCs, organic dyes containing heterocyclic components are used to absorb light and inject electrons into a semiconductor. nih.govrsc.org The structural framework of this compound is suitable for derivatization into such sensitizing dyes.
| Device | Potential Role of this compound Derivative |
|---|---|
| OLEDs | Precursor to pyridine-based ligands for phosphorescent metal complexes. bldpharm.comrsc.orgambeed.com |
| Dye-Sensitized Solar Cells (DSSCs) | Building block for constructing complex organic sensitizer (B1316253) dyes. nih.govrsc.org |
Biochemical Research Applications
In biochemical research, this compound is employed in various assays and for studying enzyme interactions. chemimpex.com Its structure can serve as a scaffold for designing molecules that interact with specific enzymes. By modifying the ester or substituting the chlorine, researchers can synthesize derivatives to be used as probes or inhibitors to investigate enzyme function and metabolic pathways. chemimpex.com For instance, molecules designed from this scaffold could be used in competitive binding assays to identify more potent inhibitors of a target enzyme. nih.govmdpi.com While specific studies detailing the use of this compound for a particular enzyme assay are not broadly available, its utility as a building block for creating such biochemical tools is recognized. chemimpex.com
Investigation of Metabolic Pathways
While specific studies detailing the complete metabolic pathway of this compound are not extensively documented in publicly available research, its role in biochemical research is noted. chemimpex.com The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. chemimpex.com Research into the metabolism of structurally related compounds, such as other chlorinated pyridine derivatives, provides insights into potential biotransformation routes.
Generally, the metabolism of such halogenated aromatic compounds can proceed via several pathways, primarily mediated by cytochrome P450 enzymes. Potential metabolic transformations could include:
Oxidative Dechlorination: An initial step could involve the replacement of the chlorine atom with a hydroxyl group, a common metabolic route for chlorinated aromatic compounds.
Ester Hydrolysis: The methyl ester group can be hydrolyzed by esterase enzymes to yield the corresponding carboxylic acid, 2-chloroisonicotinic acid.
Ring Hydroxylation: Oxidation of the pyridine ring itself can occur, introducing hydroxyl groups at various positions.
Subsequent Phase II conjugation reactions, such as glucuronidation or sulfation of the newly formed hydroxyl groups, would facilitate excretion. Studies on the microbial degradation of halogenated pyridines have shown that the rate of transformation is dependent on the type and position of substituents on the pyridine ring. nih.gov For instance, research on the aerobic degradation of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. identified a metabolic pathway initiated by a monooxygenase that removes the nitro group, followed by dioxygenase activity. plos.org Although this is a different molecule, it illustrates a common enzymatic strategy for initiating the breakdown of substituted chloro-aromatic compounds.
The investigation of these pathways is crucial for understanding the pharmacokinetic and toxicological profiles of pharmaceuticals and agrochemicals derived from this building block.
General Organic Synthesis as a Building Block
This compound is widely recognized as a key heterocyclic building block in organic synthesis. tcichemicals.com Its utility stems from the presence of two primary reactive sites: the electrophilic carbon at the 2-position of the pyridine ring (activated by the chlorine atom) and the methyl ester at the 4-position. The chlorine atom, in particular, enhances the compound's reactivity, making it a valuable precursor for creating a wide array of more complex, biologically active molecules. chemimpex.com
Construction of Complex Organic Molecules
The structural framework of this compound is a component of numerous complex molecules, particularly in the fields of medicinal and agricultural chemistry. chemimpex.comnih.gov The reactive chlorine atom is readily displaced by various nucleophiles, and the ester group can be modified, making it a versatile starting material.
Key applications include:
Pharmaceutical Synthesis: It serves as an important intermediate in the development of novel pharmaceuticals. chemimpex.com It is particularly noted for its use in creating anti-tuberculosis agents. chemimpex.com The pyridine carboxylic acid core is a well-established pharmacophore found in many approved drugs, acting against a wide range of enzymes and receptors. nih.gov
Agrochemical Development: The compound is a precursor in the synthesis of effective pesticides and herbicides. chemimpex.com The ability to introduce various functional groups allows chemists to fine-tune the biological activity and properties of the final products for crop protection. chemimpex.com
Total Synthesis: In the total synthesis of complex natural products like Floyocidin B, related 2-chloropyridine (B119429) intermediates are crucial. mdpi.com Synthetic strategies often involve selective functionalization at positions adjacent to the chlorine and carboxyl groups, demonstrating the compound's utility in multi-step synthetic sequences. mdpi.com
Below is a table summarizing the types of complex molecules synthesized using this compound as a starting material.
| Class of Molecule | Specific Examples/Targets | Synthetic Utility of this compound |
| Pharmaceuticals | Anti-tuberculosis agents, Kinase inhibitors | Serves as a core scaffold; the chlorine atom is displaced to introduce complex side chains. chemimpex.comnih.gov |
| Agrochemicals | Herbicides, Fungicides | Provides the pyridyl core; modification allows for tuning of activity and selectivity. chemimpex.com |
| Complex Heterocycles | Substituted Pyridines, Fused Pyridine Systems | Acts as a precursor where the chlorine is used as a handle for cross-coupling or substitution reactions. mdpi.com |
Design of Novel Synthetic Methods
The reactivity of this compound and other halopyridines makes them valuable substrates for the development and optimization of new synthetic methodologies, especially in the area of cross-coupling reactions. mdpi.com These methods are fundamental to modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions: Halogenated pyridines are common substrates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.comnih.gov The development of new ligands and reaction conditions often uses substrates like this compound to test the efficiency and scope of the new method. For example, the development of iron-catalyzed diastereoselective cross-coupling reactions has utilized related vinyl-substituted heterocycles to establish new C(sp²)-C(sp³) bond-forming strategies. nih.gov
Cascade Reactions: The development of novel cascade reactions to build highly substituted pyridines often relies on precursors that can undergo a sequence of reactions like cross-coupling, electrocyclization, and oxidation. nih.gov While not always starting from this compound itself, these methods are designed to be compatible with the functional groups it possesses.
Ruthenium-Catalyzed Cycloisomerization: Novel methods for synthesizing substituted pyridines have been developed using ruthenium catalysts. In one such method, 2-chloropyridine was used as a critical base in the conversion of amides to alkynyl imines, which then undergo cycloisomerization to form the pyridine product. organic-chemistry.org This highlights how even the basic properties of the pyridine nitrogen, influenced by substituents, can be harnessed in method development.
The use of this compound in methodological studies helps to expand the toolkit available to synthetic chemists, allowing for the construction of increasingly complex molecules with greater efficiency and control. sciencedaily.com
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
In the ¹H NMR spectrum of Methyl 2-chloroisonicotinate, the distinct electronic environments of the protons result in characteristic chemical shifts (δ), measured in parts per million (ppm). The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. oregonstate.edu The methyl protons of the ester group, being attached to an oxygen atom, would resonate further upfield, typically in the range of δ 3.5-4.0 ppm. The splitting pattern of the signals, governed by spin-spin coupling, would reveal the adjacency of protons. For instance, the pyridine protons would likely show doublet or doublet of doublets patterns depending on their coupling with neighboring protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.)
¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-H | 7.5 - 8.5 |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 164 - 168 |
| Pyridine-C (C-Cl) | 150 - 155 |
| Pyridine-C | 120 - 150 |
Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is highly sensitive and provides the molecular weight of a compound and, through fragmentation analysis, valuable structural information. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture. neu.edu.tr Purity analysis of this compound is often performed using GC. libretexts.orgwiley.com
For this compound (C₇H₆ClNO₂), the molecular weight is 171.58 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 171. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at m/z 173 with about one-third the intensity of the M⁺ peak, which is a clear indicator of the presence of a single chlorine atom. chemicalbook.com
The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the ester group. For instance, the loss of a methoxy (B1213986) radical (·OCH₃) would result in a fragment ion at m/z 140. Another plausible fragmentation is the loss of the entire methoxycarbonyl group (·COOCH₃) to yield an ion at m/z 112.
Table 2: Expected Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on the structure. Relative abundances require experimental data.)
| m/z | Identity |
|---|---|
| 171/173 | [M]⁺ (Molecular Ion) |
| 140/142 | [M - OCH₃]⁺ |
X-ray Crystallography for Solid-State Structure Determination
While the crystal structures of many pyridine derivatives and metal complexes incorporating isonicotinate (B8489971) ligands have been reported, a thorough search of crystallographic databases reveals no publicly available single-crystal X-ray structure determination specifically for this compound. chemicalbook.comchemicalbook.compdx.edu Such a study, if conducted, would provide unequivocal proof of its molecular structure and offer insights into its intermolecular interactions, such as stacking or hydrogen bonding, in the solid state.
X-ray Photoelectron Spectroscopy (XPS) in Surface and Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface.
XPS analysis of this compound could provide valuable information on the surface chemistry and the bonding environments of its constituent atoms (C, H, Cl, N, O). For example, the binding energy of the C 1s electrons would show distinct peaks for the carbons in the pyridine ring, the carbonyl group, and the methyl group, reflecting their different chemical states. Similarly, the Cl 2p, N 1s, and O 1s spectra would provide information on the chemical environment of these heteroatoms. However, no specific XPS studies focused on this compound were identified in a review of the current scientific literature. Such an analysis could be particularly useful in studies involving the compound's interaction with surfaces or in the characterization of thin films.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. For methyl 2-chloroisonicotinate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability and chemical behavior.
Key aspects of the electronic structure that can be determined using DFT include the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For halogenated pyridine (B92270) derivatives, such as this compound, the presence of the electron-withdrawing chlorine atom and the ester group is expected to lower the energy of the LUMO, making the pyridine ring susceptible to nucleophilic attack.
Another valuable tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating their nucleophilic character. Conversely, a positive potential would be expected on the carbon atom bonded to the chlorine, marking it as a prime site for nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Substituted 2-Chloropyridine (B119429) Derivative
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Primarily localized on the pyridine ring and chlorine atom. |
| LUMO | -1.8 | Predominantly located on the pyridine ring, with significant contribution from the carbon atom attached to the chlorine. |
| HOMO-LUMO Gap | 5.7 | Indicates moderate chemical reactivity. |
Note: This table is illustrative and based on general principles for similar molecules. Specific values for this compound would require dedicated DFT calculations.
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in mapping out the energetic pathways of chemical reactions, including identifying transition states and intermediates. This compound is a known substrate for nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a nucleophile.
The mechanism of an SNAr reaction on a 2-chloropyridine derivative can be computationally modeled to determine the activation energies and reaction enthalpies. This typically involves the following steps:
Formation of the Meisenheimer Complex: The reaction proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Molecular orbital calculations can verify the formation and stability of this intermediate. nih.govresearchgate.net
Transition State Analysis: Computational methods can locate the transition state structures for both the formation of the Meisenheimer complex and the subsequent elimination of the chloride ion. The calculated energies of these transition states are crucial for predicting the reaction rate.
Influence of Substituents: The electron-withdrawing ester group at the 4-position of this compound is expected to stabilize the Meisenheimer intermediate, thereby facilitating the SNAr reaction. The relative reactivity of different substituted 2-chloropyridines can be rationalized by examining the stability of their respective Wheland (Meisenheimer) complexes. uoanbar.edu.iq
Table 2: Illustrative Calculated Energy Profile for an SNAr Reaction
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Meisenheimer Intermediate | -5.8 |
| Transition State 2 | +12.5 |
| Products | -10.3 |
Note: This table provides a hypothetical energy profile for an SNAr reaction involving a 2-chloropyridine derivative to illustrate the concept.
Prediction of Molecular Interactions
The way this compound interacts with other molecules, such as solvents, catalysts, or biological macromolecules, can be predicted using computational methods. These interactions are governed by non-covalent forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces.
Computational techniques can model these interactions to understand, for example, how this compound might bind to the active site of an enzyme or coordinate with a metal catalyst. In the context of drug design, molecular docking simulations can predict the preferred orientation of a molecule when bound to a protein target. Although specific docking studies for this compound are not detailed in the provided search context, the principles of using computational methods to explore electrostatic potential similarities for identifying bioactive molecules are well-established.
The electronic properties calculated via DFT, such as the MEP, are critical inputs for these models, as they help to identify the regions of the molecule most likely to engage in specific interactions.
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of chloro-substituted nicotinic acids and their esters has traditionally relied on methods that can be resource-intensive and generate significant chemical waste. For instance, conventional routes to the precursor 2-chloronicotinic acid have involved multi-step processes using reagents like phosphorus oxychloride or the oxidation of 2-chloro-3-picoline with strong oxidants like potassium permanganate, which can lead to high costs and substantial waste streams. google.com The subsequent esterification to yield Methyl 2-chloroisonicotinate typically involves standard procedures using alcohols in the presence of acid catalysts or reagents like thionyl chloride. chemicalbook.com
In response to the growing demand for sustainable chemical manufacturing, research is shifting towards novel synthetic strategies that align with the principles of green chemistry. A key area of development is the use of cleaner oxidants and catalysts. One innovative approach involves the one-step oxidation of substrates like 2-chloro-3-alkyl pyridine (B92270) using ozone. google.com Ozone is considered a clean oxidant as it decomposes to oxygen, thereby minimizing waste. google.com This method is noted for its simple processing, mild reaction conditions, and adherence to green chemistry principles by reducing pollution. google.com
Expanded Applications in Biological Systems
This compound is a well-established building block in medicinal and agricultural chemistry. chemimpex.com Its utility lies in the strategic presence of the chlorine atom at the 2-position of the pyridine ring, which serves as a reactive handle for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, enabling the synthesis of large libraries of derivative compounds for biological screening.
The compound is a known intermediate in the synthesis of molecules with established biological activity, including anti-tuberculosis agents and agrochemicals such as fungicides and herbicides. chemimpex.com The pyridine scaffold itself is a privileged structure in drug discovery, and modifications enabled by the chloro-substituent can significantly alter the pharmacological profile of the resulting molecules. Future research is focused on expanding beyond these initial applications by exploring new molecular frameworks derived from this intermediate.
Emerging areas of interest include the synthesis of novel kinase inhibitors, anti-viral agents, and modulators of other enzyme systems. chemimpex.com The ability to systematically modify the structure by replacing the chlorine with various amine, ether, thioether, or other carbon-based linkages allows medicinal chemists to fine-tune properties such as target binding affinity, selectivity, solubility, and metabolic stability. This systematic approach accelerates the structure-activity relationship (SAR) studies that are critical for optimizing lead compounds in the drug discovery pipeline.
Advanced Materials and Nanotechnology Integration
The unique electronic and structural features of this compound also make it an attractive candidate for applications in materials science and nanotechnology. Research indicates its utility in creating advanced materials, such as specialized polymers and coatings, where its incorporation can enhance properties like durability and chemical resistance. chemimpex.com The pyridine ring can be electropolymerized or incorporated as a monomer into larger polymer backbones, with the chloro- and ester- functionalities available for post-polymerization modification.
In the realm of nanotechnology, molecules like this compound can serve as ligands for functionalizing the surface of nanoparticles. The pyridine nitrogen atom can coordinate with metal ions, providing a stable anchor point on the surface of metallic or metal oxide nanoparticles. This functionalization can be used to modify the nanoparticle's solubility, stability, and electronic properties. Furthermore, the outward-facing ester group can be hydrolyzed to a carboxylic acid, providing a point of attachment for biomolecules or other functional units. This opens up possibilities for creating targeted drug delivery systems, novel catalysts, or sensors.
While this area is still emerging, the potential to integrate this versatile chemical into advanced materials is significant. Future research may focus on the development of conductive polymers, functional coatings with tailored surface properties, and hybrid organic-inorganic nanomaterials for applications in electronics, catalysis, and biomedical engineering.
Interdisciplinary Research with this compound
The full potential of this compound is best realized through interdisciplinary research that combines expertise from different scientific fields. The development of new therapeutics and materials based on this compound benefits from a synergistic approach involving computational chemistry, synthetic organic chemistry, chemical biology, and materials science.
Computational chemistry plays a crucial role in the initial stages of research. peerj.comelixirpublishers.com Theoretical studies, such as those using Density Functional Theory (DFT), can predict the molecule's reactivity, electronic structure, and vibrational spectra. elixirpublishers.commdpi.com This allows researchers to model reactions, predict the properties of yet-to-be-synthesized derivatives, and screen virtual libraries of compounds for potential biological activity or material properties, thereby guiding and prioritizing experimental work.
This predictive power is then leveraged by synthetic chemists, who develop efficient and sustainable routes to create the target molecules. chemimpex.com The synthesized compounds are subsequently evaluated by biologists and pharmacologists to determine their efficacy and mechanism of action in biological systems. chemimpex.com In parallel, materials scientists can investigate the physical and chemical properties of polymers or functionalized nanoparticles derived from the compound. This integrated workflow, where computational prediction informs synthesis and is validated by experimental testing, creates an efficient cycle of innovation that accelerates discovery across multiple scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
